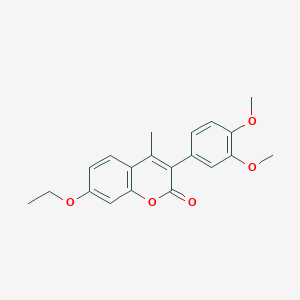

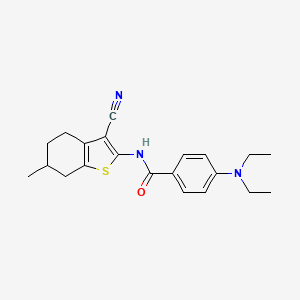

3-(3,4-dimethoxyphenyl)-7-ethoxy-4-methyl-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(3,4-Dimethoxyphenyl)-7-ethoxy-4-methylchromen-2-one” is a complex organic molecule. It contains functional groups such as ethers and ketones, which are common in many organic compounds . The presence of the dimethoxyphenyl group suggests that it may have similar properties to other compounds with this group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions involving decarboxylation, aldoxime reaction, and dehydration .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, a similar compound, “3-(3,4-dimethoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one”, was analyzed using FT-IR, UV–visible, 1 H NMR, HRMS techniques .Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups and structure. For example, a compound with a similar structure, “3,4-Dimethoxyphenylacetic acid”, reacts with formaldehyde in the presence of acid to give an isochromanone .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, a similar compound, “3,4-Dimethoxyphenylacetone”, has a flash point of over 110 °C .Scientific Research Applications

Structural Analyses and Tautomerism

Research on NH-pyrazoles related to the structural framework of 3-(3,4-Dimethoxyphenyl)-7-ethoxy-4-methylchromen-2-one reveals insights into annular tautomerism, demonstrating complex patterns of hydrogen bonding and crystallization behaviors in compounds lacking hydroxyl groups. This understanding aids in deciphering molecular interactions and stability, relevant for designing molecules with specific properties (Cornago et al., 2009).

Lactonization and Chemical Reactivity

The study of lactonization products of structurally related compounds highlights the preferred pathways and structural consequences of such reactions. These findings have implications for synthesizing and modifying compounds for enhanced bioactivity or specific research applications (Evans et al., 1995).

Flavone Structures and Antioxidant Potential

Investigations into the structure of flavones, including hymenoxin, provide insights into their antioxidant capacity and molecular geometry. Such research underscores the potential of these compounds in developing therapeutics or supplements targeting oxidative stress-related conditions (Watson et al., 1991).

Synthesis and Modification Techniques

Studies on the reactivity of isocoumarins and the synthesis of dimers from dimethoxyphenol illustrate advanced techniques in organic synthesis, enabling the production of compounds with high antioxidant capacity. These methodologies are crucial for the development of novel drugs and chemicals with specific biological activities (Yamato et al., 1980); (Adelakun et al., 2012).

Photophysical Studies and Chemosensors

Research on substituted 1,2-diarylethenes, including dimethoxycyano-substituted compounds, showcases the utility of these molecules in studying twisted intramolecular charge transfer fluorescence. This work contributes to the development of new materials and sensors for detecting metal ions and other analytes with high sensitivity and specificity (Singh & Kanvah, 2001).

Safety and Hazards

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are precursors for several neurotransmitters and hormones.

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation and function of the target proteins, thereby altering cellular processes.

Biochemical Pathways

Given its potential interaction with aromatic-amino-acid aminotransferase, it may influence the metabolism of aromatic amino acids and the biosynthesis of related neurotransmitters and hormones .

Pharmacokinetics

Compounds with similar structures are known to have high gi absorption and are likely to be bbb permeant . These properties can significantly impact the bioavailability of the compound.

Action Environment

The action, efficacy, and stability of 3-(3,4-Dimethoxyphenyl)-7-ethoxy-4-methylchromen-2-one can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its interactions with target proteins . Additionally, the presence of other molecules can influence its absorption and distribution within the body.

Biochemical Analysis

Biochemical Properties

It is known that similar compounds interact with various enzymes, proteins, and other biomolecules, which could provide insights into the potential interactions of 3-(3,4-Dimethoxyphenyl)-7-ethoxy-4-methylchromen-2-one .

Molecular Mechanism

It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is crucial to identify the enzymes or cofactors it interacts with and any effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 3-(3,4-Dimethoxyphenyl)-7-ethoxy-4-methylchromen-2-one within cells and tissues are not well-characterized. Future studies should investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-7-ethoxy-4-methylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O5/c1-5-24-14-7-8-15-12(2)19(20(21)25-17(15)11-14)13-6-9-16(22-3)18(10-13)23-4/h6-11H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXFMQWWLMMJPRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC(=C(C=C3)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-({[(butan-2-yl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(2-methylpropyl)propanamide](/img/structure/B2934707.png)

![2-(3-methyl-4-phenyl-1H-pyrazol-5-yl)-5-[2-(morpholin-4-yl)ethoxy]phenol](/img/structure/B2934709.png)

![3-phenyl-4-[[4-(trifluoromethyl)anilino]methylidene]-1H-pyrazol-5-one](/img/structure/B2934711.png)

![2-[(Pyrrolidin-2-yl)methoxy]-1,3-thiazole](/img/structure/B2934712.png)

![2-((6-methyl-4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2934713.png)

![tert-butyl 3-{[(2E)-3-(methylsulfamoyl)prop-2-en-1-yl]carbamoyl}-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B2934720.png)

![2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2934721.png)